molecular formula C15H20N4 B2362730 4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine CAS No. 2034462-53-6

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine

Cat. No. B2362730
CAS RN: 2034462-53-6
M. Wt: 256.353
InChI Key: SYIYGZSVXQFINH-UHFFFAOYSA-N
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Description

The compound “4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a pyridine ring. These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, piperidine, and pyridine rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, the piperidine ring is a six-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole, piperidine, and pyridine rings. For example, the nitrogen atoms in these rings could participate in hydrogen bonding, influencing the compound’s solubility in water and other polar solvents .

Scientific Research Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

The compound has been investigated as a soluble epoxide hydrolase (sEH) inhibitor. sEH is an enzyme that facilitates the addition of water to epoxides, leading to the formation of vicinal diols. By inhibiting sEH, this compound may play a role in reducing blood pressure elevation and inflammation. Notably, compounds 9g and 8h emerged as potent sEH inhibitors in vitro, displaying IC50 values of 0.224 ± 0.014 and 0.220 ± 0.03 μM, respectively .

Anti-Tubercular Activity

In a study by Syed et al., related imidazole-containing compounds were synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. While the specific compound was not directly studied, it belongs to a similar class. The synthesized compound may exhibit anti-tubercular activity, similar to other analogs in this family .

Thiazole Derivatives

The compound can be modified to yield thiazole derivatives. For instance, 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles were obtained in high yields. These derivatives may have diverse applications, including potential bioactivity or pharmacological effects .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Compounds containing pyrazole, piperidine, and pyridine rings are found in a variety of pharmaceuticals and have a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

2-methyl-4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-13-11-15(3-7-16-13)18-9-4-14(5-10-18)12-19-8-2-6-17-19/h2-3,6-8,11,14H,4-5,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIYGZSVXQFINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-methylpyridine

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